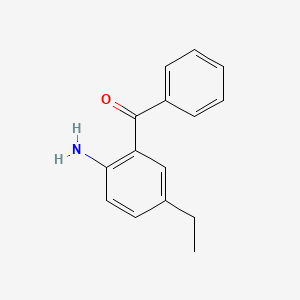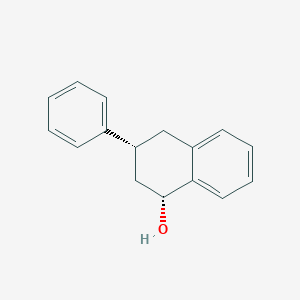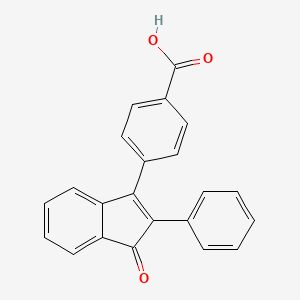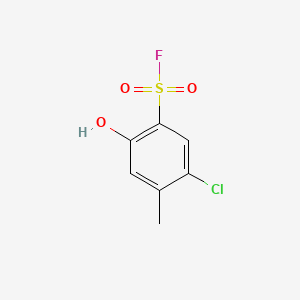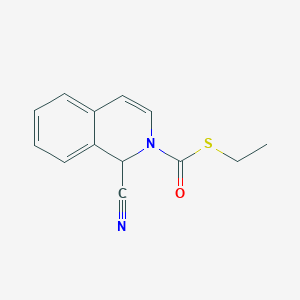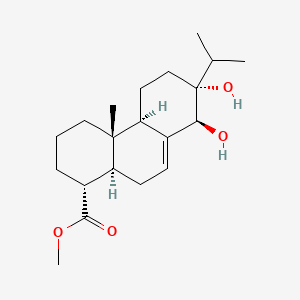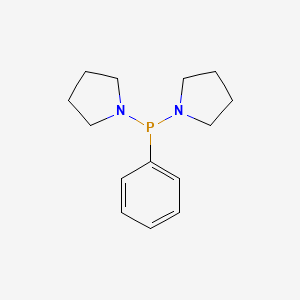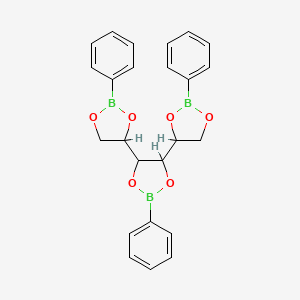
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. Boron compounds are known for their unique chemical properties, which make them valuable in organic synthesis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with appropriate diol compounds under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification steps such as distillation, recrystallization, and chromatography are crucial to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism by which 2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atoms with various molecular targets. In organic synthesis, the boron centers facilitate the formation of carbon-boron bonds, which can be further transformed into other functional groups. In medicinal applications, the compound’s boron atoms can interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in similar applications.
Bis(pinacolato)diboron: Another boron reagent commonly used in organic synthesis.
Boronic Esters: A class of compounds with similar reactivity and applications.
Uniqueness
2-Phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane is unique due to its multiple boron centers and the presence of dioxaborolane rings, which provide distinct reactivity and stability compared to other boron compounds. This makes it particularly valuable in complex organic transformations and advanced material synthesis.
Propriétés
Numéro CAS |
6638-75-1 |
|---|---|
Formule moléculaire |
C24H23B3O6 |
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
2-phenyl-4,5-bis(2-phenyl-1,3,2-dioxaborolan-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23B3O6/c1-4-10-18(11-5-1)25-28-16-21(30-25)23-24(33-27(32-23)20-14-8-3-9-15-20)22-17-29-26(31-22)19-12-6-2-7-13-19/h1-15,21-24H,16-17H2 |
Clé InChI |
SJBOHRFCOHUSSF-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(O1)C2C(OB(O2)C3=CC=CC=C3)C4COB(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


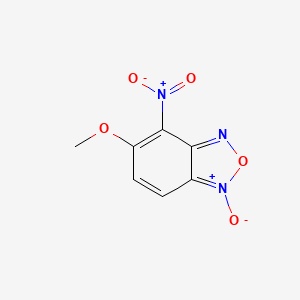
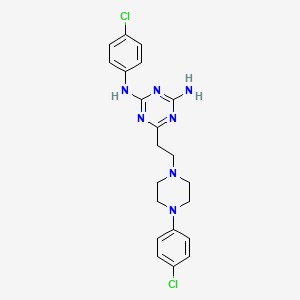
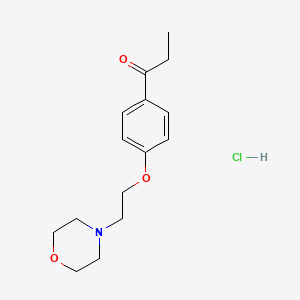

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
